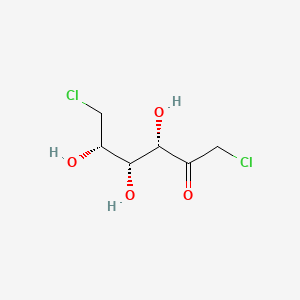![molecular formula C15H18N2O3 B1229564 4-[(1,2-Dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid](/img/structure/B1229564.png)
4-[(1,2-Dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,2-dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid is a member of indoles.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 4-Oxobutanoic acid derivatives are used in the synthesis of various chemical compounds. A study demonstrated the reaction of these derivatives with carbon disulfide to yield thiophene and thieno derivatives, which are significant in chemical research (Mohareb et al., 1995).
Molecular Docking and Structural Studies
- 4-Oxobutanoic acid derivatives have been used in molecular docking and vibrational studies. These studies provide insight into the molecular structure and reactivity of such compounds, and have implications in materials science and pharmacology (Vanasundari et al., 2018).
Spectroscopic Analysis
- Spectroscopic techniques have been applied to study the structure and properties of 4-oxobutanoic acid derivatives. Such analyses are essential in understanding the electronic and optical properties of these compounds (Raju et al., 2015).
Development of Fluorescent Probes
- A novel 4-oxobutanoic acid derivative was synthesized as a fluorescent probe for β-amyloids, providing a tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Oxygenation Studies
- The oxygenation of tryptophan analogues, including those derived from 4-oxobutanoic acid, has been studied to understand their chemical behavior and potential applications in biochemistry (Itakura et al., 1994).
Propiedades
Nombre del producto |
4-[(1,2-Dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid |
|---|---|
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-12-8-11(3-4-13(12)17(10)2)9-16-14(18)5-6-15(19)20/h3-4,7-8H,5-6,9H2,1-2H3,(H,16,18)(H,19,20) |
Clave InChI |
WTNNBQZMKLUJTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)
![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)
![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)
![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide](/img/structure/B1229487.png)


![2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1229495.png)
![5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1229501.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)

![1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione](/img/structure/B1229505.png)
![[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] piperazine-1-carboxylate](/img/structure/B1229506.png)

![1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide](/img/structure/B1229508.png)